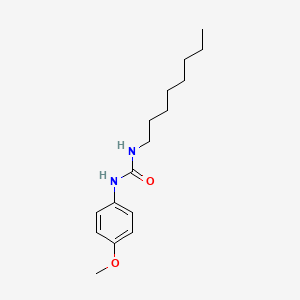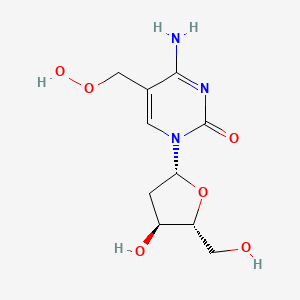
2'-Deoxy-5-(hydroperoxymethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-(hydroperoxymethyl)cytidine is a modified nucleoside analog It is structurally similar to cytidine but with a hydroperoxymethyl group at the 5-position and a deoxyribose sugar at the 2’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(hydroperoxymethyl)cytidine typically involves the modification of cytidine derivatives. One common method includes the hydroxymethylation of 2’-deoxycytidine followed by oxidation to introduce the hydroperoxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5-(hydroperoxymethyl)cytidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form different functional groups.
Reduction: Reduction reactions can convert the hydroperoxymethyl group back to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)cytidine: Similar structure but with a hydroxymethyl group instead of a hydroperoxymethyl group.
2’-Deoxy-5-formylcytidine: Formed by the oxidation of 2’-Deoxy-5-(hydroperoxymethyl)cytidine.
2’-Deoxy-5-azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Uniqueness
2’-Deoxy-5-(hydroperoxymethyl)cytidine is unique due to its hydroperoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
183945-25-7 |
|---|---|
Fórmula molecular |
C10H15N3O6 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1 |
Clave InChI |
LWBPLZRMBYBJGR-XLPZGREQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

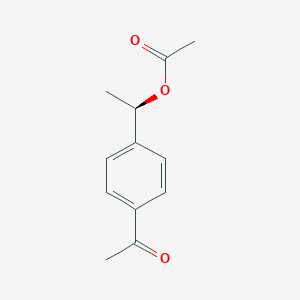

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
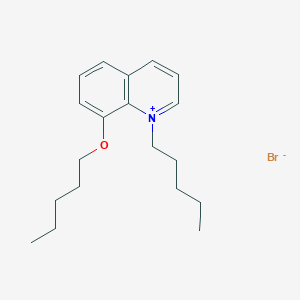
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
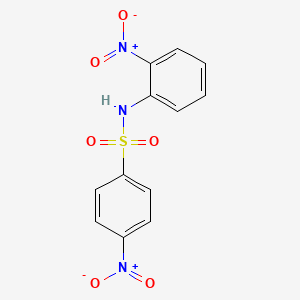
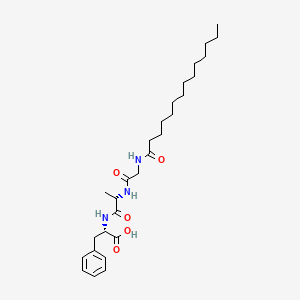

![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
